
3-Bromo-5-(3-bromopropoxy)pyridine
Overview
Description
3-Bromo-5-(3-bromopropoxy)pyridine is a chemical compound with the molecular formula C8H9Br2NO . It is used in various chemical reactions and is a key component in many organic synthesis processes .
Synthesis Analysis
The synthesis of 3-bromopyridine, a related compound, involves the dropwise addition of bromine into pyridine and 80-95% sulfuric acid to react at 130-140°C for 7-8 hours . The reaction mixture is then cooled by putting it into ice water, and the pH is adjusted to 8 with 6N sodium hydroxide . The product is extracted with an organic solvent, layered, dried, filtered, concentrated, and distilled . This method is noted for its high yield, mild reaction conditions, simple steps, and easily available raw materials .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(3-bromopropoxy)pyridine consists of a pyridine ring substituted with bromo and bromopropoxy groups . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
3-Bromo-5-(3-bromopropoxy)pyridine, like other bromopyridines, can participate in various chemical reactions. For instance, bromopyridines are known to be involved in cross-coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling .Safety and Hazards
Future Directions
(3-Bromopropoxy)-tert-butyldimethylsilane, a compound similar to 3-Bromo-5-(3-bromopropoxy)pyridine, may be used as an alkylating agent in the synthesis of various pharmaceuticals . This suggests potential future directions for the use of 3-Bromo-5-(3-bromopropoxy)pyridine in pharmaceutical synthesis.
properties
IUPAC Name |
3-bromo-5-(3-bromopropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO/c9-2-1-3-12-8-4-7(10)5-11-6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZKFFFJPXIENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





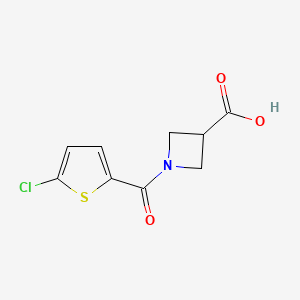
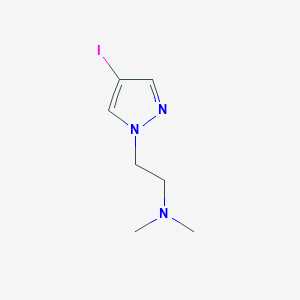
![2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1399911.png)
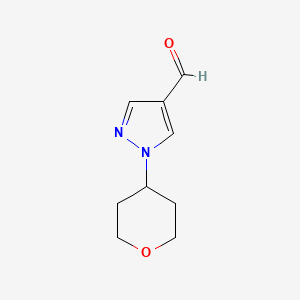
amine](/img/structure/B1399916.png)
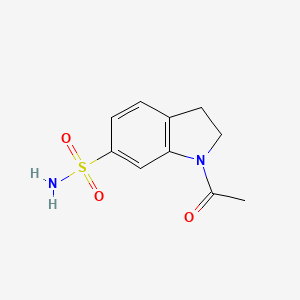
![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)
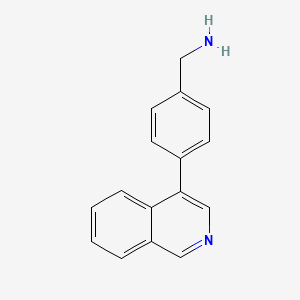

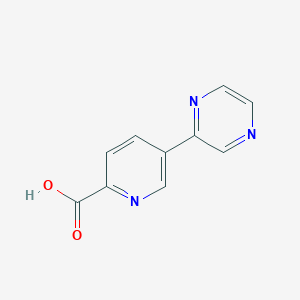

![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)